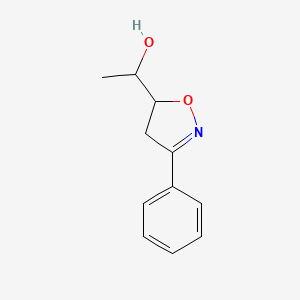

1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol is a chemical compound belonging to the oxazoline family. Oxazolines are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a phenyl group attached to the oxazoline ring, making it a significant molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol can be synthesized through the cyclodehydration of β-hydroxy amides. One common method involves the use of diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® as fluorinating agents. The reaction is typically carried out at room temperature, resulting in the formation of oxazolines with high stereospecificity .

Industrial Production Methods: In industrial settings, the synthesis of oxazolines can be optimized using flow chemistry techniques. This involves the continuous flow of reactants through a packed reactor containing commercial manganese dioxide, which facilitates the oxidative aromatization of oxazolines to oxazoles .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the oxazoline ring to other functional groups, depending on the reagents used.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Manganese dioxide, DBU, bromotrichloromethane.

Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines.

Major Products Formed:

Oxidation: Formation of oxazoles.

Reduction: Formation of reduced oxazoline derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The oxazoline ring can interact with enzymes and receptors, modulating their activity. The phenyl group enhances the compound’s binding affinity to these targets, leading to various biological effects .

Comparison with Similar Compounds

- 2-Phenyl-4,5-dihydro-1,3-oxazole

- 4,5-Dihydro-1,3-oxazoles

- 4,5-Dihydro-1,3-oxazines

Comparison: 1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol is unique due to its specific substitution pattern and the presence of the phenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various applications .

Biological Activity

1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol is a compound belonging to the oxazoline family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and case studies.

The molecular structure of this compound is defined by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C11H13NO2 |

| Molecular Weight | 191.23 g/mol |

| IUPAC Name | 1-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethanol |

| InChI | InChI=1S/C11H13NO2/c1-8(13)11-7-10(12-14-11)9-5-3-2-4-6-9/h2-6,8,11,13H,7H2,1H3 |

| Canonical SMILES | CC(C1CC(=NO1)C2=CC=CC=C2)O |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxazoline ring can modulate enzyme and receptor activities, while the phenyl group enhances binding affinity to these targets. This interaction can lead to significant biological effects such as apoptosis in cancer cells.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of oxazolines have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of oxazoline derivatives. For example:

- A study demonstrated that a related compound increased p53 expression levels and activated caspase pathways in MCF-7 breast cancer cells, leading to apoptosis .

- Molecular docking studies suggest that these compounds can bind effectively to estrogen receptors (ER), similar to established anticancer drugs like Tamoxifen .

Case Study 1: Anticancer Activity in MCF-7 Cells

A detailed examination revealed that this compound induced apoptosis in MCF-7 cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins. The IC50 value was found to be significantly lower than that of many standard chemotherapeutic agents.

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that derivatives of this compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were comparable to those of conventional antibiotics.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| 2-(4-Methylphenyl)-4,5-dihydrooxazole | Moderate anticancer | Lacks phenolic hydroxyl group |

| 4-(4-Chlorophenyl)-4,5-dihydrooxazole | Strong antimicrobial | Enhanced lipophilicity |

| 3-(Phenyl)-4,5-dihydrooxazole | Limited activity | Less effective binding |

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

1-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethanol |

InChI |

InChI=1S/C11H13NO2/c1-8(13)11-7-10(12-14-11)9-5-3-2-4-6-9/h2-6,8,11,13H,7H2,1H3 |

InChI Key |

QKHZHBZGPDGOAG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CC(=NO1)C2=CC=CC=C2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.